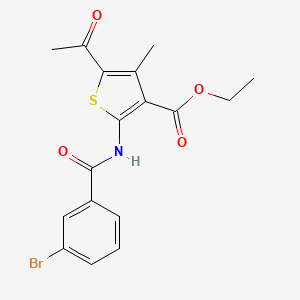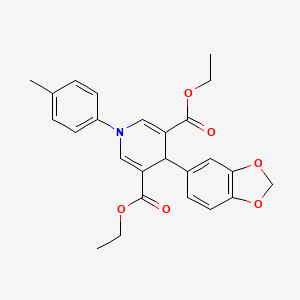![molecular formula C25H28ClNO5S2 B11654308 (5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11654308.png)
(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated aromatic ring, and multiple ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common approach is the condensation of 3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzaldehyde with 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the aromatic ring.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a piperidine ring and is used in protein degradation studies.
Uniqueness
The uniqueness of (5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone ring, multiple ether linkages, and a chlorinated aromatic ring. This structure imparts specific chemical properties and biological activities that distinguish it from other compounds.
Properties
Molecular Formula |
C25H28ClNO5S2 |
|---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
(5E)-5-[[3-chloro-4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H28ClNO5S2/c1-5-27-24(28)22(34-25(27)33)15-18-13-20(26)23(21(14-18)29-4)32-11-9-30-8-10-31-19-7-6-16(2)17(3)12-19/h6-7,12-15H,5,8-11H2,1-4H3/b22-15+ |
InChI Key |
OSSAGVDJNKPPKQ-PXLXIMEGSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCCOCCOC3=CC(=C(C=C3)C)C)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCOCCOC3=CC(=C(C=C3)C)C)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11654225.png)
![butyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11654233.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11654239.png)

![(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11654242.png)

![N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B11654271.png)

![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methylbenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11654283.png)
![Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11654284.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-4-(4-ethoxyanilino)-1,3-thiazol-2-one](/img/structure/B11654288.png)
![2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate](/img/structure/B11654290.png)
![propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654295.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11654310.png)
